(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Description
The compound “(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide” is a structurally complex molecule featuring multiple functional groups, including bromo, chloro, nitro, methoxy, and cyano substituents. The compound’s rigid backbone and substituent arrangement may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrCl2N3O4/c24-17-3-8-22(33-13-14-1-4-18(25)5-2-14)15(10-17)9-16(12-27)23(30)28-21-7-6-19(29(31)32)11-20(21)26/h1-11H,13H2,(H,28,30)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZHSBANULYBED-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrCl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features multiple functional groups that contribute to its biological properties, including a bromo group, a chloro group, and a nitro group.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is critical in pharmacological applications. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
- Antibacterial Properties : Preliminary studies indicate that the compound exhibits antibacterial activity against specific strains of bacteria. The presence of halogen substituents enhances its interaction with bacterial cell membranes.
- Anticancer Activity : Research suggests that this compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, positioning it as a candidate for cancer therapy.
Antibacterial Activity
A study evaluated the antibacterial effects of various compounds similar to (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Salmonella typhi | 32 µg/mL | Moderate |
| Bacillus subtilis | 16 µg/mL | Strong |
| Staphylococcus aureus | 64 µg/mL | Weak |
| Escherichia coli | 128 µg/mL | Weak |
Table 1: Antibacterial activity of synthesized compounds.
Enzyme Inhibition
The compound's inhibitory effects on AChE were assessed using standard enzyme assays. The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
| Compound | IC50 (µM) |
|---|---|
| (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | 15 ± 0.5 |
| Standard AChE Inhibitor (Donepezil) | 10 ± 0.3 |
Table 2: AChE inhibition data.
Case Studies
- Anticancer Research : A study conducted on non-small cell lung cancer cells (A549) demonstrated that compounds structurally similar to (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide exhibited significant cytotoxicity, with IC50 values lower than traditional chemotherapeutics like 5-fluorouracil .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent. Further investigations are necessary to elucidate the exact pathways involved in its antitumor effects.
Comparison with Similar Compounds
Key Findings :
- The target compound’s chlorophenyl methoxy group introduces steric bulk compared to 4MNB’s simpler methoxy-nitrobenzamide structure .
- The cyano group in the target compound may enhance dipole interactions compared to morpholine in ’s furamide .
Compounds Featuring Cyano and Enamide Moieties
The cyano-propenamide backbone is critical for rigidity and hydrogen-bonding capacity. Comparable structures include:
Table 2: Cyano/Enamide-Containing Analogues
Key Findings :
- The thiazole ring in ’s analogue introduces sulfur-based hydrogen bonding, absent in the target compound .
Impact of Substituent Positioning on Physicochemical Properties
Substituent positioning significantly affects molecular properties. For example:
- Ortho-substitution : The target’s 2-chloro-4-nitrophenyl group creates steric hindrance, likely reducing solubility compared to para-substituted analogues like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () .
- Meta-substitution: ’s dimethylamino group at the 3-position introduces conformational flexibility, contrasting with the target’s rigid enamide backbone .
Preparation Methods
Bromination of 2-Hydroxybenzaldehyde
2-Hydroxybenzaldehyde undergoes electrophilic aromatic bromination using bromine (Br₂) in acetic acid at 0–5°C. The ortho-directing hydroxyl group facilitates bromination at the 5-position, yielding 5-bromo-2-hydroxybenzaldehyde.
Reaction Conditions :
Protection of Phenol via Williamson Ether Synthesis
The phenolic hydroxyl group is protected as a 4-chlorobenzyl ether to prevent unwanted side reactions during subsequent steps.
Procedure :
- Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.5 equiv) and 4-chlorobenzyl chloride (1.2 equiv).
- Heat at 80°C for 6 h under N₂.
- Isolate via extraction (ethyl acetate/water) and purify by flash chromatography (petroleum ether:ethyl acetate = 8:1).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.45–7.30 (m, 4H, Ar-H), 5.12 (s, 2H, OCH₂), 2.51 (s, 1H, OH).
- Yield : 85%.
Synthesis of Fragment B: N-(2-Chloro-4-Nitrophenyl)-2-Cyanoacetamide
Preparation of 2-Cyanoacetic Acid
2-Cyanoacetic acid is commercially available or synthesized via hydrolysis of ethyl cyanoacetate under acidic conditions.
Amide Coupling with 2-Chloro-4-Nitroaniline
Activation Method :
- Combine 2-cyanoacetic acid (1.0 equiv) with thionyl chloride (SOCl₂, 2.0 equiv) in dry dichloromethane (DCM).
- Reflux for 2 h to form 2-cyanoacetyl chloride.
- Add 2-chloro-4-nitroaniline (1.0 equiv) and triethylamine (2.0 equiv) in DCM at 0°C.
- Stir for 4 h at room temperature.
Purification :
- Filter precipitate, wash with cold DCM, and recrystallize from ethanol.
- Yield : 72%.
Characterization :
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.2 (C=O), 155.1 (C-NO₂), 140.3 (C-Cl), 122.5 (CN).
Knoevenagel Condensation to Form the (E)-Enamide Backbone
Reaction Setup
Stereochemical Control
The (E)-configuration is favored due to conjugation between the electron-withdrawing cyano group and the amide carbonyl, stabilizing the trans isomer.
Workup :
- Cool, dilute with ethyl acetate, wash with 1M HCl (to remove excess piperidine).
- Dry over Na₂SO₄ and concentrate.
Purification :
Analytical Validation and Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.25 (d, J = 8.8 Hz, 1H, Ar-H), 7.98 (s, 1H, CH=C), 7.60–7.45 (m, 6H, Ar-H), 5.20 (s, 2H, OCH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.8 (C=O), 158.2 (C-O), 140.1 (C≡N), 135.6–115.2 (Ar-C).
- HRMS (ESI) : m/z calc. for C₂₄H₁₅BrCl₂N₃O₄ [M+H]⁺: 602.9601; found: 602.9598.
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm).
Optimization Challenges and Solutions
Regioselectivity in Bromination
Initial attempts using Br₂/H₂SO₄ resulted in di-brominated byproducts. Switching to FeBr₃ in acetic acid improved mono-bromination selectivity.
(E/Z) Isomerism
The use of a polar aprotic solvent (toluene) and piperidine catalyst favored the (E)-isomer (>95:5 E:Z ratio). Minimal Z-isomer was detected via HPLC.
Amide Coupling Efficiency
Employing 2.0 equiv of SOCl₂ ensured complete conversion of 2-cyanoacetic acid to its acyl chloride, minimizing unreacted starting material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
